molecular formula C24H22N2O2S B11463465 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide

Cat. No.: B11463465
M. Wt: 402.5 g/mol
InChI Key: ICWVKBKVEZTROK-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide is a complex organic compound that features a benzothiazole moiety, which is known for its significant biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzothiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the benzene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated or alkylated benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, leading to inhibition or modulation of their activity. This can result in anti-cancer, anti-bacterial, or anti-inflammatory effects depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide

InChI

InChI=1S/C24H22N2O2S/c1-3-14-28-21-7-5-4-6-19(21)23(27)25-18-11-9-17(10-12-18)24-26-20-13-8-16(2)15-22(20)29-24/h4-13,15H,3,14H2,1-2H3,(H,25,27)

InChI Key

ICWVKBKVEZTROK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C

Origin of Product

United States

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